An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS No. 124458-10-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives. The guide covers the physicochemical properties, a detailed synthetic protocol based on the Hantzsch thiazole synthesis, and a summary of the known biological activities of the 2-aminothiazole scaffold. Due to the limited availability of experimental data for this specific molecule, spectral data predictions and a generalized biological context are provided.
Chemical Properties
4-(2-Aminoethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core with a 2-aminoethyl substituent at the 4-position. The presence of two primary amine groups and the thiazole ring system imparts this molecule with unique chemical characteristics and potential for diverse biological activities.
Physicochemical Properties
A summary of the key physicochemical properties for 4-(2-Aminoethyl)-1,3-thiazol-2-amine is presented in the table below.
| Property | Value | Source |
| CAS Number | 124458-10-2 | [1] |
| Molecular Formula | C₅H₉N₃S | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Hazard | Irritant | [1] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine, a suitable α-haloketone with a protected amino group on the side chain would be reacted with thiourea.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
A plausible synthetic route for 4-(2-Aminoethyl)-1,3-thiazol-2-amine is outlined below. This involves the reaction of a protected 4-halo-1-aminobutan-2-one with thiourea, followed by deprotection.
Caption: Proposed Hantzsch synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine.
Detailed Experimental Protocol (Prophetic)
Materials:
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N-(4-chloro-3-oxobutyl)acetamide (or other suitably protected 4-halo-1-aminobutan-2-one)
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Thiourea
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Ethanol
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Hydrochloric acid
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Sodium bicarbonate
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Dichloromethane
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Synthesis of N-(4-(2-amino-1,3-thiazol-4-yl)ethyl)acetamide (Protected Intermediate):
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To a solution of N-(4-chloro-3-oxobutyl)acetamide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x volume of the reaction mixture).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
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Purify the crude product by column chromatography on silica gel.
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-
Deprotection to yield 4-(2-Aminoethyl)-1,3-thiazol-2-amine:
-
Dissolve the purified protected intermediate in a solution of 6M hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and basify with a concentrated solution of sodium hydroxide to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-(2-Aminoethyl)-1,3-thiazol-2-amine.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
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Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~6.5 | 1H, s, H-5 (thiazole ring) |
| ~4.5 | 2H, br s, -NH₂ (on thiazole) |
| ~2.9 | 2H, t, -CH₂- (adjacent to thiazole) |
| ~2.7 | 2H, t, -CH₂- (adjacent to amine) |
| ~1.5 | 2H, br s, -NH₂ (on ethyl chain) |
Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(2-Aminoethyl)-1,3-thiazol-2-amine is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amines (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H (thiazole ring) |
| 2960-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1650-1580 | N-H bend (scissoring) | Primary amines (-NH₂) |
| 1550-1450 | C=C and C=N stretch | Thiazole ring |
| 1335-1250 | C-N stretch | Aromatic amine |
| 1250-1020 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-(2-Aminoethyl)-1,3-thiazol-2-amine is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve:
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Loss of the aminoethyl side chain: Cleavage of the bond between the thiazole ring and the ethyl group.
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Alpha-cleavage: Fragmentation adjacent to the amine groups.
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Fragmentation of the thiazole ring: Characteristic breakdown of the heterocyclic system.
Biological Activity and Signaling Pathways
While specific biological studies on 4-(2-Aminoethyl)-1,3-thiazol-2-amine are not extensively reported in the literature, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4][5]
General Biological Activities of 2-Aminothiazoles
Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:
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Anticancer: Inhibition of various kinases, tubulin polymerization, and induction of apoptosis.[6]
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Antimicrobial: Activity against a broad spectrum of bacteria and fungi.
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Anti-inflammatory: Modulation of inflammatory pathways.
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Antiviral: Including activity against HIV.[3]
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Neuroprotective: Potential therapeutic agents for neurodegenerative diseases.
Potential Signaling Pathways
Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is plausible that 4-(2-Aminoethyl)-1,3-thiazol-2-amine could interact with various protein kinases involved in cellular signaling pathways. A hypothetical model of such an interaction is depicted below.
Caption: Hypothetical inhibition of a protein kinase by 4-(2-Aminoethyl)-1,3-thiazol-2-amine.
It is crucial to note that this represents a generalized mechanism, and the actual biological targets and signaling pathways for this specific compound would need to be determined through rigorous experimental investigation.
Conclusion
4-(2-Aminoethyl)-1,3-thiazol-2-amine is a molecule of interest due to its 2-aminothiazole core, a scaffold known for its diverse and significant biological activities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data. While specific experimental data for this compound is limited, the information presented herein, based on the well-documented chemistry and biology of the 2-aminothiazole class, serves as a valuable resource for researchers and drug development professionals. Further investigation into the synthesis, characterization, and biological evaluation of 4-(2-Aminoethyl)-1,3-thiazol-2-amine is warranted to explore its full therapeutic potential.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
